![molecular formula C15H19N3O4S B4992910 N-(5-methyl-3-isoxazolyl)-3-{[methyl(propyl)amino]sulfonyl}benzamide](/img/structure/B4992910.png)
N-(5-methyl-3-isoxazolyl)-3-{[methyl(propyl)amino]sulfonyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-methyl-3-isoxazolyl)-3-{[methyl(propyl)amino]sulfonyl}benzamide, also known as MRS 1754, is a selective antagonist of the A2B adenosine receptor. It is a small molecule with a molecular weight of 423.56 g/mol. This compound has been widely used in scientific research to study the role of adenosine receptors in various physiological and pathological processes.
Mecanismo De Acción
N-(5-methyl-3-isoxazolyl)-3-{[methyl(propyl)amino]sulfonyl}benzamide 1754 exerts its pharmacological effects by selectively blocking the A2B adenosine receptor. Adenosine receptors are activated by adenosine, a purine nucleoside that is produced by cells under various physiological and pathological conditions. Activation of adenosine receptors leads to the activation of various intracellular signaling pathways, which can have both pro-inflammatory and anti-inflammatory effects depending on the context. By blocking the A2B adenosine receptor, this compound 1754 can modulate the immune response and inflammation in various disease models.
Biochemical and Physiological Effects:
This compound 1754 has been shown to have various biochemical and physiological effects in different disease models. In a mouse model of asthma, this compound 1754 was shown to reduce airway inflammation and hyperresponsiveness by blocking the A2B adenosine receptor. In a mouse model of colitis, this compound 1754 was shown to reduce inflammation and improve colonic function. In a rat model of myocardial infarction, this compound 1754 was shown to reduce infarct size and improve cardiac function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-methyl-3-isoxazolyl)-3-{[methyl(propyl)amino]sulfonyl}benzamide 1754 has several advantages and limitations for lab experiments. One advantage is its high selectivity for the A2B adenosine receptor, which allows for specific modulation of this receptor without affecting other adenosine receptors. Another advantage is its well-established synthesis method, which allows for the production of high yields and purity. One limitation is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings. Another limitation is its potential off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the use of N-(5-methyl-3-isoxazolyl)-3-{[methyl(propyl)amino]sulfonyl}benzamide 1754 in scientific research. One direction is the study of its effects in other disease models, such as cancer, autoimmune diseases, and neurological disorders. Another direction is the development of more potent and selective A2B adenosine receptor antagonists, which can provide more specific and effective modulation of this receptor. Additionally, the use of this compound 1754 in combination with other drugs or therapies may provide synergistic effects and improve therapeutic outcomes.
Métodos De Síntesis
The synthesis of N-(5-methyl-3-isoxazolyl)-3-{[methyl(propyl)amino]sulfonyl}benzamide 1754 involves several steps. The first step is the synthesis of 5-methyl-3-isoxazolecarboxylic acid, which is then converted to 5-methyl-3-isoxazolylamine. The amine is then reacted with 3-sulfonylbenzoyl chloride to produce the final product, this compound 1754. The synthesis of this compound 1754 has been optimized to produce high yields and purity.
Aplicaciones Científicas De Investigación
N-(5-methyl-3-isoxazolyl)-3-{[methyl(propyl)amino]sulfonyl}benzamide 1754 has been extensively used in scientific research to study the role of adenosine receptors in various physiological and pathological processes. Adenosine receptors are G protein-coupled receptors that are widely distributed in the body and play important roles in regulating various cellular processes. This compound 1754 is a selective antagonist of the A2B adenosine receptor, which is mainly expressed in immune cells and has been implicated in various inflammatory and immune-related diseases.
Propiedades
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-3-[methyl(propyl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4S/c1-4-8-18(3)23(20,21)13-7-5-6-12(10-13)15(19)16-14-9-11(2)22-17-14/h5-7,9-10H,4,8H2,1-3H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFPBADDPQCBOGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NOC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N~1~-(2-bromophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4992850.png)
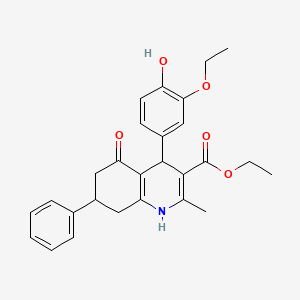

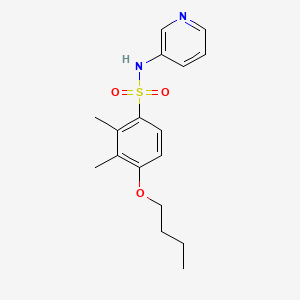
![2-(2,4-dichloro-6-methylphenoxy)-N-[4-(1-piperidinyl)phenyl]acetamide](/img/structure/B4992864.png)

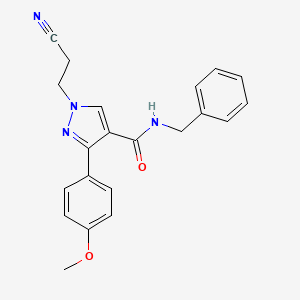
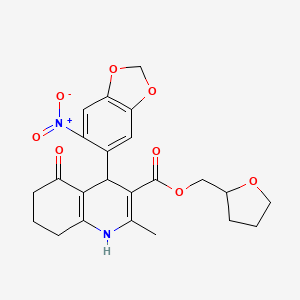

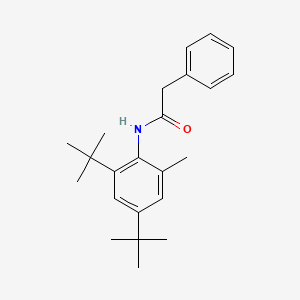
![2-methoxy-N-(1-{1-[(1-methyl-1H-indol-3-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B4992902.png)
![N-({[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-ethoxy-3-nitrobenzamide](/img/structure/B4992908.png)